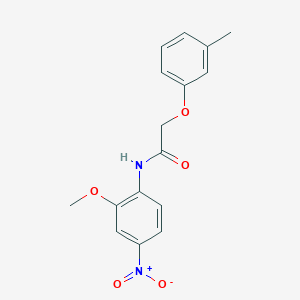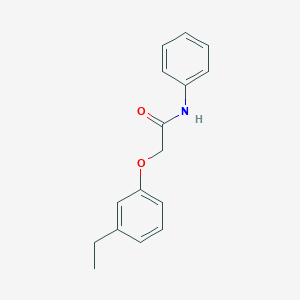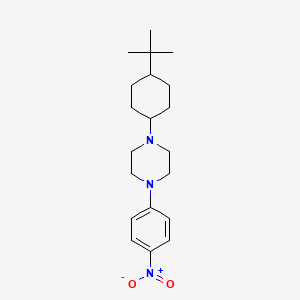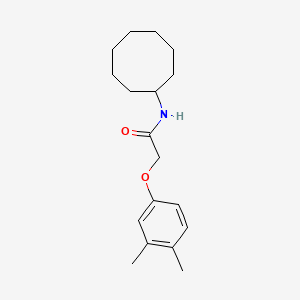
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide (CDDA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of amides and is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with cyclooctylamine and chloroacetyl chloride.
Mécanisme D'action
The mechanism of action of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival and is often dysregulated in cancer cells. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its specificity towards cancer cells. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its low solubility in water, which can make it challenging to administer.
Orientations Futures
There are several future directions for the research on N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. One of the areas of focus is the development of more efficient synthesis methods for N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. Another area of research is the investigation of the potential use of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the full mechanism of action of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with cyclooctylamine to form an intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final product, N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. The process involves several purification steps to ensure the purity of the final product.
Applications De Recherche Scientifique
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the significant applications of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide is in the treatment of cancer. In vitro studies have shown that N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-10-11-17(12-15(14)2)21-13-18(20)19-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQZHDXBWHCDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)
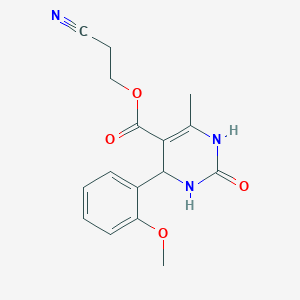
![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
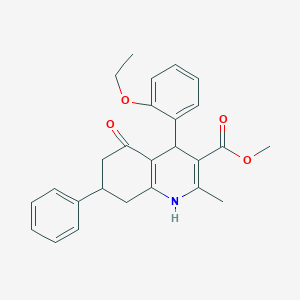
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)
